Lipophilicity Modulation: 3-(4-Fluorophenyl)furan-2,5-dione vs. Unsubstituted Phenyl Analog
The 4-fluoro substituent in 3-(4-Fluorophenyl)furan-2,5-dione increases lipophilicity compared to the unsubstituted 3-phenylfuran-2,5-dione. The target compound exhibits a computed XLogP3 value of 1.6 [1], whereas the non-fluorinated analog has a reported LogP of 1.15-1.69 . This difference of approximately 0.45 log units (using the more consistent 1.15 value) is expected to enhance membrane permeability and may influence compound partitioning in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 3-Phenylfuran-2,5-dione: LogP = 1.15 (reported by polymer.bocsci.com) |
| Quantified Difference | ΔLogP ≈ +0.45 |
| Conditions | Computed values; target XLogP3 from PubChem, comparator LogP from vendor data [1] |
Why This Matters
Higher lipophilicity can improve passive membrane diffusion and binding to hydrophobic protein pockets, making this compound a more suitable starting point for medicinal chemistry programs requiring enhanced cellular uptake.
- [1] PubChem. (2026). 3-(4-Fluorophenyl)furan-2,5-dione. XLogP3-AA Property. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/577805#section=Chemical-and-Physical-Properties View Source
